molecular formula C24H19N7S B2571337 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 478078-17-0

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2571337
CAS RN: 478078-17-0
M. Wt: 437.53
InChI Key: JNONYXAKPJSXQX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrrole ring, a thiophene ring, a phenyl ring, a triazole ring, and a pyrazolopyrimidine ring. The presence of these rings suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these rings in space. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the different functional groups present. For example, the pyrrole and thiophene rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its structure. For example, the presence of multiple aromatic rings might make the compound relatively nonpolar and insoluble in water .

Scientific Research Applications

Green Synthesis Approaches

A study by Abdelhamid et al. (2016) discusses the green one-pot solvent-free synthesis of pyrazolo[1,5-a]pyrimidines and related compounds. This method emphasizes an environmentally friendly approach to synthesizing these complex molecules, which can include derivatives similar to the compound . This research highlights the potential of these compounds in antimicrobial applications, with some showing competitive activities compared to typical antibacterial and antifungal drugs (Abdelhamid, El-Idreesy, Abdel-Riheem, & Dawoud, 2016).

Antimicrobial Activity

Bondock et al. (2008) explored the synthesis and antimicrobial activity of new heterocycles incorporating the antipyrine moiety. Their work included compounds structurally related to pyrazolo[1,5-a]pyrimidines, highlighting the antimicrobial potential of these synthesized compounds. This underscores the scientific interest in such compounds for potential therapeutic applications against microbial infections (Bondock, Rabie, Etman, & Fadda, 2008).

Heterocyclic Compound Synthesis

Elmaati (2002) provided insights into the synthesis of novel pyrazolo[1,5-a]pyrimidines and related heterocyclic compounds, including methods that could potentially be applied to synthesize the compound . Such research is foundational for developing new materials with possible applications in various fields, including pharmacology and materials science (Elmaati, 2002).

Broad Range of Applications

Further research into the synthesis and characterization of these compounds, as demonstrated by Abdelriheem et al. (2017) and others, opens the door to a broad range of applications from antimicrobial to potentially antitrypanosomal activities. This highlights the versatility of pyrazolo[1,5-a]pyrimidines and related compounds in scientific research (Abdelriheem, Zaki, & Abdelhamid, 2017).

Safety and Hazards

The safety and hazards associated with the compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling the compound .

Future Directions

Future research could focus on synthesizing the compound and studying its properties in more detail. This could include determining its exact structure, investigating its reactivity, and testing its biological activity .

properties

IUPAC Name

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-phenyl-6-(1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N7S/c1-16-8-9-17(2)30(16)20-10-11-32-24(20)19-12-22-26-13-21(29-15-25-14-27-29)23(31(22)28-19)18-6-4-3-5-7-18/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNONYXAKPJSXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=C3)N=CC(=C4C5=CC=CC=C5)N6C=NC=N6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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